N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide
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Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClFNOS and its molecular weight is 361.86. The purity is usually 95%.
The exact mass of the compound N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2-chloro-6-fluorophenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds containing abenzo[b]thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that the influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions can have an impact on binding affinity . For instance, a similar compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity toward 5-HT1A sites .
Biochemical Pathways
Compounds with a similar structure have been found to interact with the serotonin (5-ht) system , which plays a role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Result of Action
Compounds with a similar structure have been found to have therapeutic effects in a variety of conditions, including inflammation, psychosis, arrhythmia, anxiety, fungal infections, oxidative stress, estrogen receptor modulation, mitosis, microbial infections, kinase inhibition, and cancer .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNOS/c1-12(9-13-11-24-18-8-3-2-5-14(13)18)22-19(23)10-15-16(20)6-4-7-17(15)21/h2-8,11-12H,9-10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFIKKHJIHXFNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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